molecular formula C14H12Cl2O4S B5130442 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate

2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate

Cat. No. B5130442
M. Wt: 347.2 g/mol
InChI Key: BEBQPJOMWYGUAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonate compounds often involves intermediate stages, such as the formation of ammonio-methylbenzenesulfonates, which can be crucial in the synthesis of complex molecules like lake red azo pigments. These intermediates confirm the versatility of sulfonate compounds in synthesis processes (Bekö, Bats, & Schmidt, 2012).

Molecular Structure Analysis

The molecular structure of sulfonate compounds, such as guanidinium benzenesulfonates, reveals layered hydrogen-bonded networks typical of these substances. This structure highlights the potential for creating two-dimensional networks through hydrogen bonding, which can be critical for understanding the molecular assembly of 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate (Russell & Ward, 1996).

Chemical Reactions and Properties

Chemical reactions involving sulfonate compounds can lead to various supramolecular aggregations, as seen with chlorophenyl nitrobenzenesulfonates. These reactions are characterized by weak C-H...O interactions, pi-pi interactions, and van der Waals interactions, indicating the complex behavior of sulfonate compounds in chemical reactions (Vembu et al., 2004).

Physical Properties Analysis

The physical properties of sulfonate compounds, such as their solvate forms and crystal structure, are crucial for understanding their behavior in different environments. For example, the synthesis and structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene provide insight into the coordination and bond lengths within these compounds, which could be analogous to the properties of 2,6-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate (Sharutin & Sharutina, 2016).

properties

IUPAC Name

(2,6-dichlorophenyl) 2-methoxy-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O4S/c1-9-6-7-12(19-2)13(8-9)21(17,18)20-14-10(15)4-3-5-11(14)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBQPJOMWYGUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate

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